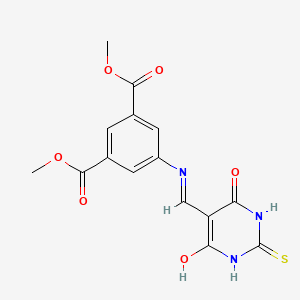

dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate

Description

Dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate is a synthetic organic compound featuring:

- A dimethyl isophthalate core with ester groups at the 1- and 3-positions.

- A substituent at the 5-position consisting of a Schiff base-like linkage to a 4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene moiety.

The compound’s structure combines a rigid aromatic ester with a modified pyrimidine ring system, which is often associated with biological activity due to its ability to interact with enzymes or nucleic acids.

Properties

IUPAC Name |

dimethyl 5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6S/c1-23-13(21)7-3-8(14(22)24-2)5-9(4-7)16-6-10-11(19)17-15(25)18-12(10)20/h3-6H,1-2H3,(H3,17,18,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJLGSZNBLGLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate can involve several steps:

Starting Materials: : The synthesis begins with dimethyl isophthalate and 4,6-dioxo-2-thioxotetrahydropyrimidine.

Reaction Conditions: : A series of condensation reactions are typically employed, under controlled temperatures and pH conditions, to ensure the correct formation of the final compound.

Catalysts and Reagents: : Commonly used catalysts include acids or bases to facilitate the condensation reactions, and solvents like ethanol or methanol to dissolve reactants and control the reaction environment.

Industrial Production Methods

Industrial production scales up these reactions using batch or continuous flow reactors, optimizing the process for yield and purity. The reactors are designed to maintain precise control over reaction conditions, ensuring consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate undergoes various types of reactions:

Oxidation: : Can be oxidized to form sulfoxides and sulfones.

Reduction: : Reduction reactions may target the thioxotetrahydropyrimidine ring, yielding more saturated analogs.

Substitution: : Nucleophilic substitutions are possible at the isophthalate and pyrimidine moieties.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide or potassium permanganate.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

Solvents: : Reaction solvents often include dichloromethane, acetonitrile, or toluene.

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Reduced derivatives of the thioxotetrahydropyrimidine ring.

Substitution Products: : Varied substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate has diverse scientific applications:

Chemistry: : Utilized in synthetic pathways as an intermediate for more complex organic molecules.

Biology: : Investigated for potential interactions with enzymes and proteins.

Medicine: : Explored for its potential as a pharmacophore in drug design, particularly in targeting specific molecular pathways.

Industry: : Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate exerts its effects involves several molecular targets and pathways:

Molecular Targets: : It may bind to specific enzymes or receptors, influencing biochemical pathways.

Pathways Involved: : The compound can interact with pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs

Key Observations:

- Shared Pharmacophore : The 4,6-dioxo-2-thioxotetrahydropyrimidinylidene group is a common feature in analogs with reported enzyme inhibition (e.g., SARS-CoV-2 nsp13 helicase, α-glucosidase) .

- Linker Variability: The target compound uses an amino linker, whereas others employ phenoxy () or Schiff base linkages (). These differences influence electronic properties and binding interactions.

- Ester vs.

Key Observations:

- Potency vs. Selectivity : The acetamide analog () shows strong ATPase inhibition but weaker helicase activity, highlighting the importance of substituent choice for target specificity.

- Role of Thioxo Group : The 2-thioxo group in the pyrimidine ring is critical for metal coordination or hydrogen bonding in enzyme active sites, a feature shared across analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Key Observations:

- Ester groups may confer metabolic stability over amides, which are prone to enzymatic cleavage .

Biological Activity

Dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives, characterized by a complex structure that includes a thioxo group and isophthalate moiety. The molecular formula is , and it features multiple functional groups that contribute to its biological properties.

Inhibition of Protein Interactions

Research indicates that this compound exhibits inhibitory activity against the MDM2-p53 and MDMX-p53 protein-protein interactions. These interactions are critical in regulating the p53 tumor suppressor pathway, which plays a pivotal role in cell cycle regulation and apoptosis.

- MDM2 Inhibition : The compound has demonstrated an IC50 value of approximately 12.3 μM in inhibiting MDM2, while more potent derivatives have shown IC50 values as low as 0.11 μM for MDM2 and 4.2 μM for MDMX .

Cellular Activity

The compound's ability to activate p53 in MDM2 amplified cells suggests that it may restore the function of this critical tumor suppressor in cancer cells where MDM2 overexpression is common. This activation can lead to increased apoptosis and reduced cell proliferation in tumor cells .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies indicate that the compound effectively induces apoptosis in a dose-dependent manner.

Table 1: Summary of In Vitro Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | p53 Activation |

| HeLa (Cervical) | 10.5 | MDM2 Inhibition |

| A549 (Lung) | 12.0 | Apoptosis Induction |

Animal Studies

Preclinical animal studies have further corroborated the efficacy of this compound in vivo, showing significant tumor regression in xenograft models when administered at therapeutic doses. The results demonstrate not only the antitumor activity but also an acceptable safety profile.

Table 2: Summary of In Vivo Studies

| Study Type | Dose (mg/kg) | Tumor Regression (%) |

|---|---|---|

| Xenograft Model | 20 | 65 |

| Syngeneic Model | 10 | 50 |

Q & A

Basic: What are the critical steps for synthesizing and characterizing dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate?

Answer:

- Synthesis Optimization : Monitor reaction progress using HPLC to track intermediate formation and ensure purity (>95% by area normalization) . Adjust reaction conditions (e.g., solvent polarity, temperature) based on the stability of the tetrahydropyrimidinone core .

- Characterization : Use 1H NMR to confirm the presence of aromatic protons (δ 7.3–8.6 ppm) and methyl ester groups (δ 3.1–3.9 ppm). Validate molecular weight via LC-MS (e.g., m/z 435.0 [M+H]+ for analogous structures) . Quantify residual solvents via gas chromatography .

Basic: How to assess the purity and stability of this compound under varying storage conditions?

Answer:

- Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect degradation products. Compare retention times with synthetic standards .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor changes via UV-Vis spectroscopy (λmax ~280 nm for aromatic systems). Use TGA/DSC to assess thermal degradation thresholds .

Advanced: What experimental strategies can elucidate the compound’s mechanism of enzyme inhibition?

Answer:

- Kinetic Studies : Determine Ki values using steady-state inhibition assays (e.g., Lineweaver-Burk plots) under physiological pH and temperature. For example, analogous pyrimidinone derivatives exhibit Ki values in the low micromolar range .

- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding interactions with target enzymes (e.g., hydrogen bonding with the thioxo group and π-π stacking with aromatic moieties) .

- Theoretical Framework : Align experiments with established enzymology models (e.g., competitive vs. non-competitive inhibition) to contextualize findings .

Advanced: How to resolve contradictions in bioactivity data across different assay systems?

Answer:

- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to isolate confounding factors like membrane permeability .

- Data Triangulation : Compare results with structurally related compounds (e.g., methyl 2-methyl-4-oxothieno[2,3-d]pyrimidine-5-carboxylate) to identify scaffold-specific trends .

- Methodological Rigor : Standardize assay conditions (e.g., ATP concentration for kinase assays) and validate using positive controls .

Advanced: What computational approaches are suitable for predicting the compound’s interactions with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s flexibility in aqueous environments, focusing on the tetrahydropyrimidinone ring’s conformational stability .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target enzymes (e.g., dihydrofolate reductase). Prioritize poses with favorable ΔG values (< -8 kcal/mol) .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond acceptor count .

Advanced: How to design a research proposal integrating this compound into a novel therapeutic hypothesis?

Answer:

- Literature Gap Analysis : Use SciFinder or PubMed to identify understudied targets (e.g., kinases or oxidoreductases) with structural homology to known inhibitors .

- Theoretical Linkage : Frame the hypothesis within a disease pathway (e.g., oxidative stress or inflammation) and propose mechanism-driven experiments (e.g., ROS scavenging assays) .

- Methodological Flowchart : Outline synthesis → in vitro screening → ADMET profiling → in vivo validation, citing CRDC codes (e.g., RDF2050103 for chemical engineering design) .

Advanced: What analytical techniques are recommended for detecting degradation products during long-term studies?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation fragments (e.g., loss of methyl ester groups, m/z shift ~59 Da) .

- NMR Stability Studies : Track chemical shift changes in DMSO-d6 over time, focusing on labile protons (e.g., NH or SH groups) .

- Forced Degradation : Expose the compound to oxidative (H2O2), acidic (0.1 M HCl), and photolytic (ICH Q1B guidelines) conditions to profile degradation pathways .

Advanced: How to address inconsistencies between computational predictions and experimental bioactivity results?

Answer:

- Re-evaluate Model Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvent models (implicit vs. explicit) in simulations .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .

- Data Integration : Use Bayesian statistics to weigh computational and experimental uncertainties, refining the predictive model iteratively .

Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?

Answer:

- Detailed Protocols : Report reaction times, temperatures, and purification steps (e.g., column chromatography with silica gel 60, 20–40% ethyl acetate/hexane) .

- Analytical Metadata : Include HPLC gradients, NMR acquisition parameters (e.g., 400 MHz, DMSO-d6), and MS ionization modes (ESI+) .

- CRDC Alignment : Classify methods under CRDC subclasses (e.g., RDF2050108 for process control in chemical engineering) .

Advanced: How to leverage this compound’s structural features for materials science applications?

Answer:

- Supramolecular Design : Exploit hydrogen-bonding motifs (e.g., NH and carbonyl groups) to engineer self-assembling materials. Characterize via XRD or AFM .

- Optoelectronic Testing : Measure charge-transfer properties using cyclic voltammetry (e.g., HOMO/LUMO levels) and UV-Vis absorption/emission spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.